Cas no 863675-89-2 (4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE)

4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE structure
863675-89-2 structure
Product Name:4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE
CAS No:863675-89-2
MF:C12H16F3N3
MW:259.270752906799
MDL:MFCD09042650
CID:3042148
PubChem ID:16770363
Update Time:2025-07-21

4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE Chemical and Physical Properties

Names and Identifiers

    • 4-(4-Methyl-1-piperazinyl)-2-(trifluoromethyl)aniline
    • AC9777
    • CS-0456477
    • 863675-89-2
    • 4-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)aniline
    • EN300-42564
    • 4-(4-Methyl-1-piperazinyl)-2-(trifluoromethyl)benzenamine
    • TQP1465
    • DB-152682
    • SCHEMBL13068417
    • ILGSVUPRBCGGLF-UHFFFAOYSA-N
    • AKOS000126880
    • Z239126244
    • SY176006
    • AS-8834
    • MFCD09042650
    • NJB67589
    • 817-234-1
    • 4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE
    • MDL: MFCD09042650
    • Inchi: 1S/C12H16F3N3/c1-17-4-6-18(7-5-17)9-2-3-11(16)10(8-9)12(13,14)15/h2-3,8H,4-7,16H2,1H3
    • InChI Key: ILGSVUPRBCGGLF-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=CC(=C1)N1CCN(C)CC1)N)(F)F

Computed Properties

  • Exact Mass: 259.12963201g/mol
  • Monoisotopic Mass: 259.12963201g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 274
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 32.5Ų

4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M225228-50mg
4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE
863675-89-2
50mg
$ 70.00 2022-06-04
TRC
M225228-100mg
4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE
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$ 95.00 2022-06-04
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M225228-500mg
4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE
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$ 340.00 2022-06-04
Apollo Scientific
PC300664-250mg
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£55.00 2025-02-21
Apollo Scientific
PC300664-1g
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£130.00 2023-04-19
eNovation Chemicals LLC
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eNovation Chemicals LLC
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abcr
AB350387-1 g
4-(4-Methyl-1-piperazinyl)-2-(trifluoromethyl)aniline, 97%; .
863675-89-2 97%
1g
€93.00 2022-03-25
abcr
AB350387-5 g
4-(4-Methyl-1-piperazinyl)-2-(trifluoromethyl)aniline, 97%; .
863675-89-2 97%
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€257.00 2022-03-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H33704-1g
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¥2828.00 2023-02-09

4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:863675-89-2)4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE
Order Number:A928083
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:54
Price ($):151.0
Email:sales@amadischem.com

4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE Related Literature

Additional information on 4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE

Comprehensive Overview of 4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE (CAS No. 863675-89-2): Properties, Applications, and Industry Insights

4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline, identified by its CAS number 863675-89-2, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This aniline derivative features a unique molecular structure combining a trifluoromethyl group and a methylpiperazine moiety, making it a valuable intermediate in drug discovery. The compound's structural versatility allows it to participate in various synthetic pathways, particularly in the development of kinase inhibitors and receptor modulators, which are currently hot topics in precision medicine.

Recent trends in AI-driven drug discovery and high-throughput screening have amplified interest in compounds like 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline. Researchers frequently search for "CF3-containing building blocks" or "piperazine-based pharmacophores" – terms that align perfectly with this compound's attributes. Its lipophilicity-enhancing trifluoromethyl group (a trending topic in medicinal chemistry optimization) contributes to improved membrane permeability, a key factor addressed in modern bioavailability enhancement strategies.

The synthesis of CAS 863675-89-2 typically involves nucleophilic aromatic substitution reactions, where the electron-deficient aniline core reacts with N-methylpiperazine under controlled conditions. This process has been optimized in recent studies to achieve higher yields, reflecting the growing demand for cost-effective synthetic routes – a frequent search query among industrial chemists. The compound's thermal stability (another commonly researched property) makes it suitable for various high-temperature applications in material science.

In the context of green chemistry initiatives, there's increasing focus on sustainable synthesis methods for intermediates like 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline. Many researchers now investigate "catalyst-free reactions" or "solvent-free conditions" for such compounds, aligning with environmental regulations. The trifluoromethyl group's metabolic stability also makes this compound relevant to discussions about drug metabolite identification – a subject frequently explored in ADMET prediction studies using machine learning tools.

Analytical characterization of 863675-89-2 typically involves advanced techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, which are standard searches among quality control professionals. The compound's chromatographic behavior has been documented in several studies addressing method development challenges for polar basic compounds. These technical aspects are crucial for pharmaceutical manufacturers who often search for "HPLC method optimization" solutions.

From a commercial perspective, 4-(4-Methylpiperazin-1-yl)-2-(trifluoromethyl)aniline has seen fluctuating demand patterns corresponding to drug development pipelines. Market analysts frequently track such high-value intermediates in reports about the contract research organization (CRO) sector. The compound's price volatility often correlates with breakthroughs in targeted cancer therapies, where its structural features prove particularly valuable for tyrosine kinase inhibitor development.

Storage and handling of this compound require attention to its hygroscopic nature – a property commonly researched alongside "chemical stability under humidity". Proper desiccation methods and inert atmosphere packaging are frequently discussed in technical forums, reflecting practical concerns in laboratory management. These operational considerations are particularly relevant given the current emphasis on Good Manufacturing Practice (GMP) compliance in fine chemical production.

Future research directions for CAS 863675-89-2 may explore its potential in photoaffinity labeling applications or as a precursor for PET radiotracers – emerging areas that generate substantial scientific interest. The compound's structural modularity allows for diverse structure-activity relationship (SAR) studies, a perennial focus in computational chemistry circles. As the pharmaceutical industry continues to prioritize fragment-based drug design, intermediates like this will likely maintain their strategic importance in hit-to-lead optimization workflows.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:863675-89-2)4-(4-METHYLPIPERAZIN-1-YL)-2-(TRIFLUOROMETHYL)ANILINE
A928083
Purity:99%
Quantity:1g
Price ($):151.0
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